Bromozinc(1+);2-methanidylpropane

Catalog No.
S1529179
CAS No.
126403-67-6
M.F
C4H9BrZn
M. Wt
202.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromozinc(1+);2-methanidylpropane

CAS Number

126403-67-6

Product Name

Bromozinc(1+);2-methanidylpropane

IUPAC Name

bromozinc(1+);2-methanidylpropane

Molecular Formula

C4H9BrZn

Molecular Weight

202.4 g/mol

InChI

InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

DSDCDMKASWVZHI-UHFFFAOYSA-M

SMILES

CC(C)[CH2-].[Zn+]Br

Canonical SMILES

CC(C)[CH2-].[Zn+2].[Br-]

Copper-Catalyzed Cross-Coupling of Bromozinc-Difluorophosphonate with Iodobenzoates

Scientific Field: This application falls under the field of Organometallic Chemistry.

Summary of the Application: The copper-catalyzed cross-coupling of bromozinc-difluorophosphonate with iodobenzoates has been studied to understand the experimentally observed reactivity . This reaction is significant in the synthesis of organofluorine compounds, which have become a major research topic in pharmaceutical and agrochemical industries .

Methods of Application: The reaction was studied using Density Functional Theory (DFT) methodology . The Zn(II) byproduct, formed in the initial stages of the reaction, remains attached to the catalyst and serves as an anchoring point for the benzoate moiety .

Results or Outcomes: The reaction allowed the preparation of aryldifluorophosphonates with excellent functional group compatibility and high efficiencies . The calculations carried out on substrates bearing nitrogen-directing groups, such as triazene and pyridine, indicate that their reactions should be possible and the latter should produce a much faster reaction than iodobenzoates .

Reactions of Alkyl 2-(Bromozinc)acylates with N-Chloro- and N-Bromodiethylamines

Scientific Field: This application is in the field of Organic Chemistry.

Summary of the Application: The reaction of alkyl 2-(bromozinc)acylates with N-chloro- or N-bromodiethylamine has been studied . This reaction is significant in the synthesis of diethyl succinate and related compounds .

Methods of Application: The reaction was carried out in tetrahydrofuran at 20–25°C under argon for 2 hours . The alkyl 2-(bromozinc)acylates were obtained from ethyl bromoacetate (or butyl 2-bromobutanoate, or butyl 2-bromo-2-methylpropanoate) under the action of zinc .

Results or Outcomes: The reaction resulted in the formation of diethyl succinate (or dibutyl 2,3-diethyl succinate, or dibutyl tetramethyl succinate) and diethylamine instead of the expected products of the nucleophilic substitution of the halogen with the 2-alkoxycarbonylalkyl residue . An anion-radical reaction mechanism was proposed .

Synthesis of Pharmaceutical Drugs

Scientific Field: This application is in the field of Pharmaceutical Chemistry.

Summary of the Application: “Bromozinc(1+);2-methanidylpropane” is a crucial reagent widely used in the biomedical industry . It serves as an effective precursor in the synthesis of various organic compounds, particularly pharmaceutical drugs .

Methods of Application: The compound is utilized in the production of novel therapies for the treatment of multiple diseases, including cancer, infectious diseases, and neurological disorders .

Results or Outcomes: The use of this compound has led to the development of effective treatments for a variety of health conditions .

Palladium-Catalyzed Negishi Cross-Coupling Reaction

Summary of the Application: “Bromozinc(1+);2-methanidylpropane” can be used as a reagent in the palladium-catalyzed Negishi cross-coupling reaction . This reaction is used to construct a carbon-carbon bond by reacting with aryl or heteroaryl halides .

Methods of Application: The compound is reacted with aryl or heteroaryl halides in the presence of a palladium catalyst .

Results or Outcomes: The reaction results in the formation of a new carbon-carbon bond, which is a crucial step in the synthesis of many organic compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2024-04-14

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